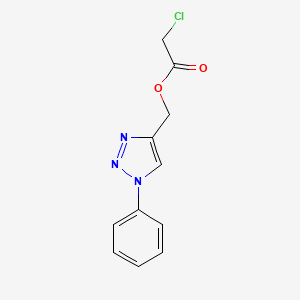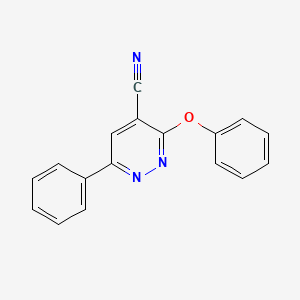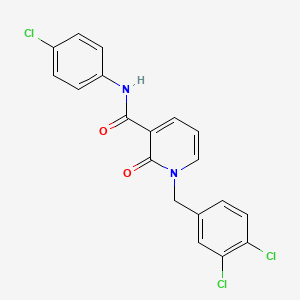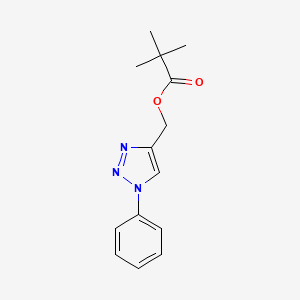
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate
Übersicht
Beschreibung
The compound is a derivative of 1H-1,2,3-Triazole, which is a class of azole compounds characterized by a 5-membered ring of two carbon atoms and three nitrogen atoms . The phenyl group attached to the triazole ring suggests that it may have aromatic properties .
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. They are often used as ligands in coordination chemistry and as reagents in organic synthesis .Wissenschaftliche Forschungsanwendungen
Click Chemistry Synthesis and Structural Analysis
- In a study by Ahmed et al. (2016), derivatives of 1,2,3-triazoles, which are structurally related to (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate, were synthesized using a one-pot strategy. These compounds were analyzed using spectroscopy and X-ray diffraction, revealing insights into their molecular structures and intermolecular interactions. Such compounds have potential applications in the development of new materials and pharmaceuticals due to their unique structural properties (Ahmed et al., 2016).
Tetrel Bonding Interactions in Triazole Derivatives
- Research by Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This study used Hirshfeld surface analysis and DFT calculations, providing insights into how these interactions influence the chemical properties of the compounds. Such research can aid in the design of triazole-based compounds with specific chemical and physical properties (Ahmed et al., 2020).
Synthesis and Structural Assessment
- A study by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2. The molecular and supramolecular structures were examined, contributing to our understanding of how such compounds interact and form complexes, which is vital for their application in coordination chemistry and catalysis (Castiñeiras et al., 2018).
Antifungal and Antibacterial Applications
- Kategaonkar et al. (2010) synthesized new triazole derivatives and evaluated their antifungal and antibacterial activity. This research highlights the potential of triazole-based compounds in developing new antimicrobial agents, which is crucial in the face of growing antibiotic resistance (Kategaonkar et al., 2010).
Corrosion Inhibition Studies
- Elazhary et al. (2019) conducted a comparative study of 1,2,3-triazole derivatives as corrosion inhibitors of mild steel in sulphuric acid solution. This research is significant for industrial applications, particularly in protecting metals from corrosion (Elazhary et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-11(16)17-8-9-7-15(14-13-9)10-4-2-1-3-5-10/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJIOWTYDUYQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)

![7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127839.png)

![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)

![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)

![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
